molecular formula C15H15N5O2S B278685 2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide

2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide

Cat. No. B278685
M. Wt: 329.4 g/mol
InChI Key: JWKGJUNGSXUSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that can affect biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and neurological disorders. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide can affect various biochemical and physiological processes in cells. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying various biochemical and physiological processes. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for research on 2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide. One area of research could be to investigate its potential use in combination with other drugs for cancer treatment. Another area could be to study its effects on other neurological disorders, such as Huntington's disease. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound.

Synthesis Methods

The synthesis of 2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide is a multi-step process that involves the use of various reagents and solvents. The detailed method of synthesis is beyond the scope of this paper, but it involves the reaction of 4-chloro-3-formylquinoline with 5-propyl-[1,3,4]thiadiazol-2-amine, followed by the addition of acetic anhydride and a base. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H15N5O2S/c1-2-5-13-18-19-15(23-13)17-12(21)8-20-9-16-11-7-4-3-6-10(11)14(20)22/h3-4,6-7,9H,2,5,8H2,1H3,(H,17,19,21)

InChI Key

JWKGJUNGSXUSKQ-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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